2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl group, a nitro-substituted phenyl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-phenylphenol, undergoes bromination to introduce a bromo group at the 2-position, yielding 2-bromo-4-phenylphenol.
Etherification: The brominated phenol is then reacted with 2-bromoacetyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-bromo-4-phenylphenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is subsequently reacted with 2-methyl-4-nitroaniline in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromo group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Quinone derivatives formed from the oxidation of phenyl groups.
Scientific Research Applications
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and bromo groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-phenylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(2-chloro-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide: Contains a chloro group instead of a bromo group, which can influence its chemical properties and reactivity.
2-(2-bromo-4-phenylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-14-11-17(24(26)27)8-9-19(14)23-21(25)13-28-20-10-7-16(12-18(20)22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZIQNFBDKDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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